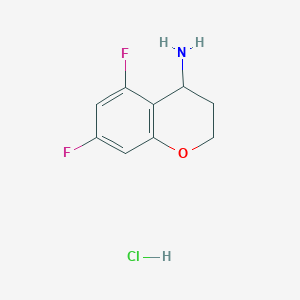

5,7-Difluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSMCIYYAKXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Fluorinated Chroman-4-amine Scaffold

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1392211-80-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and the specific difluoro-substitution at the 5 and 7 positions imparts unique physicochemical properties that are highly desirable in drug design, such as enhanced metabolic stability and lipophilicity.[1][2][3] This guide delves into the compound's core chemical properties, outlines detailed protocols for its synthesis from commercially available precursors, describes standard analytical characterization techniques, and explores its primary application as a key building block in the synthesis of advanced therapeutic agents. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of numerous biologically active molecules, including natural products like vitamin E. The introduction of an amine at the 4-position creates a chiral center and a versatile functional handle for further chemical modification. Such scaffolds have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to target proteins.[3] In the case of 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic ring are electron-withdrawing, which can modulate the basicity of the amine and the reactivity of the entire scaffold.[3] This compound, particularly as a stable hydrochloride salt, serves as a critical intermediate, most notably in the development of novel potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders.[3][5][6]

Physicochemical and Safety Profile

The hydrochloride salt form of 5,7-Difluorochroman-4-amine enhances its stability, crystallinity, and handling properties compared to the free base, making it more suitable for storage and downstream applications.

Core Properties

| Property | Value | Source |

| CAS Number | 1392211-80-1 | [7] |

| Molecular Formula | C₉H₁₀ClF₂NO | [7] |

| Molecular Weight | 221.63 g/mol | [7] |

| IUPAC Name | 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [7] |

| Appearance | Solid | [7] |

| Synonyms | 5,7-DIFLUOROCHROMAN-4-AMINE HCl | [7] |

Stability and Storage

Based on data for analogous chemical structures, the compound is generally stable under standard laboratory conditions.[8]

-

Storage: Recommended storage is in a tightly sealed container in a dry, well-ventilated place, often at refrigerated temperatures (2-8°C) to ensure long-term integrity.[8]

-

Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[8]

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides may provoke hazardous reactions.[8]

GHS Safety Information

The compound is classified with the GHS07 pictogram, indicating the following primary hazards:[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[9] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[9]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with the construction of its ketone precursor, 5,7-Difluorochroman-4-one. The subsequent conversion to the target amine and its salt formation are standard, high-yielding transformations.

Caption: General synthetic workflow for 5,7-Difluorochroman-4-amine HCl.

Experimental Protocol 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)

This protocol is based on a well-established cyclization method.[10] The core principle is an intramolecular Friedel-Crafts acylation, where a strong acid catalyst enables the carboxylic acid moiety to acylate the electron-rich aromatic ring, forming the cyclic ketone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 3 volumes relative to the starting material weight). Cool the acid in an ice bath.

-

Addition of Starting Material: Slowly and portion-wise add 3-(3,5-difluorophenoxy)propionic acid (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir vigorously for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40 volumes).

-

Isolation: A precipitate will form. Allow the slurry to stand for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the resulting white to off-white solid under vacuum to yield 5,7-Difluorochroman-4-one. A reported yield for this process is approximately 86%.[10]

Experimental Protocol 2: Reductive Amination and Salt Formation

This is a standard procedure for converting a ketone to a primary amine hydrochloride.

-

Reaction Setup: To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium acetate (approx. 10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise.

-

Causality: NaBH₃CN is chosen as it is mild enough to selectively reduce the imine in the presence of the ketone, minimizing side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

-

Work-up (Free Base): Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5,7-Difluorochroman-4-amine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M solution, 1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for quality control.

Spectroscopic Data (Predicted & Representative)

While specific spectra for this exact salt are proprietary, the expected data can be reliably predicted based on its structure and data from close analogues.[11]

Table 1: Nuclear Magnetic Resonance (NMR)

| Nucleus | Expected Chemical Shifts (δ ppm) | Key Features |

| ¹H NMR | 8.5-9.5 (broad s, 3H, -NH₃⁺)6.8-7.2 (m, 2H, Ar-H)4.2-4.5 (m, 2H, -OCH₂-)4.0-4.3 (m, 1H, -CH-NH₃⁺)2.0-2.5 (m, 2H, -CH₂-) | The broad signal for the ammonium protons (-NH₃⁺) is characteristic. Aromatic protons will show splitting due to coupling with fluorine. |

| ¹³C NMR | 150-160 (Ar-C-F, d)110-130 (Ar-C)95-105 (Ar-C-H, t)60-70 (-OCH₂-)45-55 (-CH-NH₃⁺)25-35 (-CH₂-) | Carbon atoms bonded to fluorine will appear as doublets (d) in the proton-decoupled spectrum due to C-F coupling. The aromatic C-H between the two fluorines will appear as a triplet (t). |

| ¹⁹F NMR | -100 to -120 | Two distinct signals are expected for the two non-equivalent fluorine atoms. |

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

| Technique | Expected Values | Interpretation |

| MS (ESI+) | m/z ≈ 186.07 | Corresponds to the molecular ion of the free base [M+H]⁺ (C₉H₁₀F₂NO⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| IR (cm⁻¹) | ~2800-3100 (broad)~1600, ~1480~1200~1100 | Broad absorption for N-H stretching of the ammonium salt. C=C aromatic stretching. C-O ether stretching. C-F stretching. |

Role in Pharmaceutical Development: The Tegoprazan Case Study

The primary and most commercially significant application of this scaffold is in the synthesis of Tegoprazan , a modern potassium-competitive acid blocker (P-CAB).[3][5] The synthesis requires the specific (R)-enantiomer of the related compound, 5,7-Difluorochroman-4-ol. The amine discussed in this guide is a close synthetic relative and building block for similar structures. The general pathway highlights the importance of the chroman core.

Caption: Simplified pathway showing the role of the chroman scaffold in Tegoprazan synthesis.

The synthesis of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, is typically achieved via an enzymatic asymmetric reduction of the ketone precursor.[8][12] This chiral alcohol is then coupled with a separate benzimidazole fragment via a nucleophilic substitution reaction, such as the Mitsunobu reaction, to form the final drug substance.[6] This demonstrates that the 5,7-difluorochroman core is not just a passive scaffold but a critical component whose stereochemistry is essential for the biological activity of the final drug.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a well-characterized, high-value building block rooted in a privileged structural class. The strategic placement of fluorine atoms enhances its utility in modern drug discovery programs. A clear and scalable synthetic pathway, combined with robust analytical methods for its characterization, makes it a reliable component for research and development. Its direct lineage to potent therapeutics like Tegoprazan underscores its importance and ensures its continued relevance for scientists and researchers working at the forefront of medicinal chemistry.

References

-

American Elements. This compound | CAS 1392211-80-1.

-

Appchem. (R)-5,7-Difluorochroman-4-amine | 1213103-28-6.

-

LGC Standards. Buy Online CAS Number 1212993-64-0 - TRC - (S)-5,7-Difluorochroman-4-amine.

-

BLD Pharm. 844648-22-2|5,7-Difluorochroman-4-one.

-

Khan, I., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.

-

Sigma-Aldrich. SAFETY DATA SHEET - Hydroxylamine hydrochloride.

-

Sigma-Aldrich. SAFETY DATA SHEET. (Note: General safety data sheet, specific product may vary).

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Semantic Scholar.

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed.

-

TCI Chemicals. SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid.

-

Angene Chemical. Safety Data Sheet - (S)-Chroman-4-amine hydrochloride.

-

PubChem. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.

-

PubChem. Preparation method of 5, 7-difluorochroman-4-one - Patent CN-115109022-A.

-

Benchchem. Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol.

-

Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate.

-

FINETECH INDUSTRY LIMITED. 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine | CAS: 1213103-28-6.

-

CymitQuimica. This compound.

-

PubChem. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514.

-

Benchchem. (R)-5,7-Difluorochroman-4-ol solubility and stability data.

-

Smolecule. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7.

-

Benchchem. Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan.

-

ChemicalBook. 5,7-difluorochroman-4-one | 844648-22-2.

-

ChemicalBook. (R)-7-fluorochroman-4-amine hydrochloride(1266230-22-1) 1 H NMR.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. americanelements.com [americanelements.com]

- 8. benchchem.com [benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

An In-depth Technical Guide to the Structure Elucidation of 5,7-Difluorochroman-4-amine Hydrochloride

Introduction

In the landscape of modern drug discovery, fluorinated scaffolds have gained prominence due to their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The chroman-4-amine framework, in particular, is a privileged structure found in a variety of biologically active compounds.[1] The targeted introduction of fluorine atoms, as seen in 5,7-difluorochroman-4-amine hydrochloride, presents a strategic approach to fine-tuning molecular characteristics. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, intended for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development. Our approach emphasizes not just the acquisition of data, but the logical integration of information from various analytical techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Confirming Molecular Identity

Before delving into detailed structural analysis, it is imperative to confirm the molecular formula and mass of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this initial step.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For a hydrochloride salt, it is crucial to observe the mass of the free amine cation. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry helps to distinguish the target compound from potential impurities with similar nominal masses.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+) is ideal for protonating the primary amine, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C₉H₉F₂NO |

| Exact Mass (Free Amine) | 185.0652 |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 186.0730 |

Trustworthiness: The observation of a high-resolution mass corresponding to the [M+H]⁺ ion within a narrow mass error window (typically < 5 ppm) provides strong evidence for the elemental composition of the molecule. The molecular formula for the hydrochloride salt is C₉H₁₀ClF₂NO with a molecular weight of approximately 221.63 g/mol .[2]

Unveiling the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of the 5,7-difluorochroman-4-amine structure.

Logical Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will provide information on the number of different proton environments, their multiplicity (splitting pattern), and their relative numbers (integration). The chemical shifts will be indicative of the electronic environment of each proton. For instance, aromatic protons will appear downfield compared to the aliphatic protons of the chroman ring.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~7.2 | m | 1H | Aromatic H |

| ~7.0 | m | 1H | Aromatic H |

| ~4.8 | t | 1H | H-4 |

| ~4.4 | m | 2H | H-2 |

| ~2.3 | m | 2H | H-3 |

¹⁹F NMR Spectroscopy

Expertise & Experience: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial experiment.[3][4] It provides direct information about the chemical environment of the fluorine atoms and can reveal through-bond and through-space couplings to other nuclei, aiding in their placement on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR often provides high resolution.[5][6]

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Expected ¹⁹F NMR Data: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts and any observed F-F or F-H couplings will be diagnostic.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show the number of unique carbon environments. The presence of fluorine will induce characteristic C-F couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the fluorinated positions on the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Key Feature | Assignment |

| ~150-160 | Doublet (large ¹JCF) | C-5 / C-7 |

| ~150-160 | Doublet (large ¹JCF) | C-7 / C-5 |

| ~130-140 | Triplet (small ²JCF) | C-6 |

| ~110-120 | Doublet of doublets | C-8 |

| ~100-110 | Doublet | C-4a / C-8a |

| ~60-70 | C-2 | |

| ~50-60 | C-4 | |

| ~20-30 | C-3 |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Experience:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic spin system in the chroman ring (H-2 through H-3 to H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, enabling the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for example, correlating the H-4 proton to the aromatic carbons, and the aromatic protons to the carbons of the chroman ring, thus confirming the overall connectivity.

Trustworthiness: The collective data from this suite of NMR experiments provides a self-validating system. The connectivity information from COSY and HMBC must be consistent with the direct attachments identified in the HSQC and the chemical shifts and couplings observed in the 1D spectra.

Vibrational Spectroscopy: Confirming Functional Groups

Expertise & Experience: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key absorptions will correspond to the amine salt, aromatic C-H, C-F, and C-O bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1600 & ~1500 | C=C stretch | Aromatic ring |

| 1300-1000 | C-F stretch | Aryl-F |

| 1250-1020 | C-N stretch | Aliphatic amine |

| ~1200 | C-O stretch | Aryl ether |

Trustworthiness: The presence of a broad absorption in the 3200-2800 cm⁻¹ range is characteristic of an ammonium salt, confirming the protonation of the primary amine.[7][8][9][10] The C-F stretching bands provide further evidence for the fluorination of the aromatic ring.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.[11][12][13][14] It reveals precise bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the hydrochloride salt by slow evaporation from a suitable solvent or solvent system (e.g., ethanol/ether).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection and Structure Solution: A suitable crystal is mounted and cooled under a stream of nitrogen. X-ray diffraction data are collected, and the structure is solved and refined using specialized software.

Anticipated Structural Features:

-

Confirmation of the chroman ring system in a half-chair conformation.

-

Precise locations of the fluorine atoms at positions 5 and 7 of the aromatic ring.

-

The stereochemistry at the C-4 position if an enantiomerically pure sample is used.

-

Hydrogen bonding interactions between the ammonium group and the chloride anion, as well as potentially with the ether oxygen of neighboring molecules.

Trustworthiness: X-ray crystallography is considered the definitive method for structure elucidation, providing a three-dimensional model of the molecule.[14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented in this guide, from initial mass confirmation by HRMS, through detailed 2D NMR analysis, functional group identification by FT-IR, and ultimate confirmation by X-ray crystallography, provides a robust and self-validating pathway to an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the identity and purity of novel chemical entities in the pharmaceutical development pipeline.

References

-

Ray, S., Tandon, A., Dwivedy, I., Wilson, S. R., O'Neil, J. P., & Katzenellenbogen, J. A. (1993). An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. Journal of Medicinal Chemistry. Available at: [Link]

-

Comparative Studies of Oxaphosphinane and Chromone Derivatives. X-ray, DFT, AIM Studies. (2006). science24.com. Available at: [Link]

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.). IntechOpen. Available at: [Link]

-

IR: amines. (n.d.). University of Calgary. Available at: [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Available at: [Link]

-

This compound. (n.d.). American Elements. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). PubMed Central. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). PubMed Central. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). A-level Chemistry. Available at: [Link]

-

Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686. Available at: [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

-

An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. (n.d.). ACS Publications. Available at: [Link]

-

5,7-Difluorochroman-4-one. (n.d.). PubChem. Available at: [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. Available at: [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Available at: [Link]

-

(R)-5,7-Difluorochroman-4-amine. (n.d.). Appchem. Available at: [Link]

-

An Overview of Fluorine NMR. (2015). ResearchGate. Available at: [Link]

-

This compound. (n.d.). ChemUniverse. Available at: [Link]

-

5,7-Difluorochroman-4-ol. (n.d.). PubChem. Available at: [Link]

-

A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. (2020). ResearchGate. Available at: [Link]

-

Lin, C. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. Available at: [Link]

-

5,4'-Dihydroxy-7-methoxyflavone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. jeolusa.com [jeolusa.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. science24.com [science24.com]

- 13. researchgate.net [researchgate.net]

- 14. mkuniversity.ac.in [mkuniversity.ac.in]

5,7-Difluorochroman-4-amine hydrochloride mechanism of action.

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5,7-Difluorochroman-4-amine hydrochloride

Abstract

This compound is a synthetic molecule belonging to the chromanamine class of compounds. While its direct biological activity and mechanism of action are not yet fully elucidated in publicly available literature, its structural features, particularly the fluorinated chroman core, suggest significant potential for interaction with biological systems. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into hypothesized mechanisms based on structurally related molecules, propose a tiered experimental approach to test these hypotheses, and provide detailed protocols for key assays. This document serves as a roadmap for uncovering the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Chromanamine Scaffolds

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E and various synthetic drugs.[1][2][3] The introduction of an amine group at the 4-position, as in 5,7-Difluorochroman-4-amine, creates a chiral center and introduces a basic nitrogen atom, significantly expanding the potential for interactions with biological targets such as receptors, enzymes, and ion channels.

Furthermore, the presence of two fluorine atoms on the benzene ring is a strategic chemical modification in drug design.[4] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons, influencing binding affinity and selectivity for target proteins.[4]

Given the wide range of pharmacological activities reported for chromane derivatives—including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects—this compound represents a promising lead compound for drug discovery.[1][3]

Hypothesized Mechanisms of Action

Based on the pharmacology of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Neuromodulatory Activity: A Focus on Dopamine and Serotonin Receptors

A compelling hypothesis is that this compound may act as a modulator of neurotransmitter receptors. This is supported by studies on 6,7-Dihydroxy-3-chromanamine, an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin (6,7-ADTN).[5] 6,7-Dihydroxy-3-chromanamine has been shown to exhibit dopaminergic activity, suggesting that the chromanamine scaffold can effectively mimic the pharmacophore of established dopamine receptor ligands.[5]

The amine group in this compound is likely to be protonated at physiological pH, allowing it to form ionic bonds with acidic residues in the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The fluorinated benzene ring can participate in various non-covalent interactions, including hydrophobic and halogen bonding, which could contribute to binding affinity and selectivity.

Ion Channel Modulation

The chroman scaffold is a known modulator of various ion channels. For instance, certain chromanol derivatives have been shown to be potent activators of ATP-sensitive potassium channels. The precursor to 5,7-Difluorochroman-4-amine, 5,7-Difluorochroman-4-one, is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase proton pump.[4][6][7] While the amine derivative will have different chemical properties, this lineage suggests that the 5,7-difluorochroman moiety may have a predisposition for interacting with ion-translocating proteins.

Enzyme Inhibition

The diverse biological activities of chromane derivatives also suggest that this compound could act as an enzyme inhibitor. The specific nature of such inhibition would be highly dependent on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme.

A Tiered Experimental Approach to Elucidate the Mechanism of Action

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is proposed, starting with broad profiling and moving towards more specific target validation.

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Broad Receptor Profiling

Objective: To identify potential interactions of this compound with a wide range of known biological targets.

Methodology: Radioligand Binding Assays

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen) for screening against a panel of receptors, ion channels, and transporters. A standard concentration of 10 µM is typically used for initial screening.

-

Data Analysis: The results will be reported as the percent inhibition of radioligand binding. Hits are typically defined as compounds that cause >50% inhibition.

-

Causality and Interpretation: A significant inhibition of binding of a specific radioligand suggests that this compound may bind to that particular target. This provides the first clue towards its mechanism of action and directs further investigation.

Tier 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a putative target protein by this compound in a cellular context.

Methodology:

-

Cell Culture: Grow a relevant cell line (identified from phenotypic screening) to ~80% confluency.

-

Compound Treatment: Treat the cells with either vehicle or this compound at a concentration determined from dose-response studies for 1 hour.

-

Thermal Shift: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Protein Separation: Centrifuge the samples to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the supernatant by Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Downstream Signaling Pathway Analysis

Objective: To determine the functional consequences of target engagement by this compound.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

-

Cell Culture and Treatment: Culture a relevant cell line and treat with a dose-response range of this compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

-

Interpretation: A change in the phosphorylation status of key signaling proteins will provide insight into the downstream pathways modulated by the compound.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile for this compound

| Target | Radioligand | % Inhibition at 10 µM |

| Dopamine D2 Receptor | [³H]-Spiperone | 85% |

| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 62% |

| Alpha-1 Adrenergic Receptor | [³H]-Prazosin | 15% |

| Muscarinic M1 Receptor | [³H]-Pirenzepine | 5% |

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its chemical structure strongly suggests a high potential for biological activity. The proposed hypotheses, centered on neuromodulatory and ion channel-modulating activities, provide a solid foundation for a comprehensive research program. The tiered experimental approach outlined in this guide, from broad phenotypic screening to specific target validation and in vivo studies, offers a robust and logical pathway to unraveling the therapeutic potential of this promising compound. The detailed protocols provided for key assays are designed to be self-validating and to generate the high-quality data necessary for advancing a drug discovery project.

References

-

Nichols, D. E., et al. (1980). 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. Journal of Medicinal Chemistry, 23(5), 551-555. [Link]

-

Patil, S., et al. (2012). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 3(8), 2446-2453. [Link]

-

Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 469-491. [Link]

-

Kushwaha, R. K., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(11), 5566-5572. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

-

Zhou, H., et al. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

-

Appchem. (n.d.). (R)-5,7-Difluorochroman-4-amine. [Link]

-

PubChem. (n.d.). Preparation method of 5, 7-difluorochroman-4-one - Patent CN-115109022-A. [Link]

Sources

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 5. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Biological Activity and Significance of 5,7-Difluorochroman-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 5,7-Difluorochroman-4-amine hydrochloride, a pivotal chemical entity in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) in itself, its core structure is integral to the synthesis of a new class of potent gastric acid inhibitors. This document will elucidate the inferred biological activity of this compound by exploring its role as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB). We will detail the mechanism of action of P-CABs, the strategic importance of the 5,7-difluorochroman moiety, present detailed protocols for assessing biological activity, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Chroman Scaffold in Drug Discovery

The chroman scaffold, a heterocyclic structure composed of a fused benzene and dihydropyran ring, is a privileged framework in medicinal chemistry. Its rigid conformation and the presence of an oxygen atom provide unique stereochemical and electronic properties, making it a versatile building block for a wide array of biologically active molecules. The strategic incorporation of fluorine atoms into this scaffold, as seen in the 5,7-difluoro derivative, is a widely employed tactic to enhance a compound's therapeutic potential. Fluorine's high electronegativity and small atomic radius allow it to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound serves as a critical precursor to Tegoprazan, a leading potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] Understanding the biological relevance of this intermediate is therefore synonymous with understanding the pharmacology of Tegoprazan and the P-CAB class of drugs.

Inferred Biological Activity: A Gateway to Gastric Acid Suppression

The primary biological relevance of the 5,7-Difluorochroman-4-amine scaffold is its role in the inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final and key player in the secretion of gastric acid into the stomach lumen.

Mechanism of Action: The P-CAB Advantage

Tegoprazan, the ultimate product derived from the 5,7-difluorochroman-4-amine core, operates as a potassium-competitive acid blocker (P-CAB).[2][3] This mechanism is distinct from and offers several advantages over traditional proton pump inhibitors (PPIs) like esomeprazole.[4][5]

-

Reversible, K+-Competitive Inhibition: Unlike PPIs which form irreversible covalent bonds with the proton pump, Tegoprazan binds reversibly to the H+/K+-ATPase at or near the potassium-binding site.[6][7] This competitive inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting acid secretion.

-

Rapid Onset of Action: P-CABs do not require activation by acid.[3] They can inhibit both active and resting proton pumps, leading to a much faster onset of action compared to PPIs, which require an acidic environment to become active.[2][4]

-

Sustained pH Control: Tegoprazan has demonstrated the ability to control gastric pH for a prolonged period, which is beneficial for healing acid-related damage and managing conditions like gastroesophageal reflux disease (GERD).[3][4]

The following diagram illustrates the mechanism of gastric acid secretion and the inhibitory action of a P-CAB derived from the 5,7-Difluorochroman-4-amine scaffold.

Caption: Mechanism of H+/K+-ATPase inhibition by a P-CAB.

Quantitative Analysis of Biological Activity

The potency of Tegoprazan, and by extension the effectiveness of the 5,7-difluorochroman scaffold, has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Species of H+/K+-ATPase | Tegoprazan IC50 (μM) | Esomeprazole IC50 (μM) | Reference |

| Porcine | 0.53 | 42.52 | [4] |

| Canine | 0.29 - 0.52 | Not Reported | [6] |

| Human | 0.29 - 0.52 | Not Reported | [6] |

These data clearly demonstrate the high potency of Tegoprazan, which is significantly more potent than the representative PPI, esomeprazole, in vitro.[4] The high selectivity of Tegoprazan is also noteworthy; its IC50 for the related canine kidney Na+/K+-ATPase is over 100 μM, indicating a low potential for off-target effects.[6]

The Role of the 5,7-Difluorochroman-4-amine Moiety: A Structure-Activity Relationship Perspective

The specific chemical structure of this compound is not arbitrary. Each component plays a crucial role in its function as a precursor to a highly effective API.

-

Chroman Core: Provides a rigid, three-dimensional structure that is essential for precise orientation and binding within the active site of the H+/K+-ATPase.

-

5,7-Difluoro Substitution: The two fluorine atoms significantly impact the molecule's properties. They increase lipophilicity, which can enhance membrane permeability and distribution to the target parietal cells.[1] Furthermore, the strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the metabolic stability and half-life of the final drug.

-

4-Amine Group: This functional group is the key point of attachment for the rest of the Tegoprazan molecule. While syntheses often proceed through the corresponding 4-ol intermediate via a Mitsunobu reaction, the 4-amine allows for a plausible and direct synthetic route through nucleophilic aromatic substitution on the benzimidazole core of Tegoprazan.

Synthetic Pathway and the Central Role of 5,7-Difluorochroman-4-amine

While multiple synthetic routes to Tegoprazan exist, they converge on the coupling of the (S)-5,7-difluorochroman moiety with the benzimidazole core. The amine hydrochloride is a stable salt of the key chiral amine intermediate.

Below is a diagram illustrating a plausible, high-level synthetic workflow for Tegoprazan, highlighting the central position of the 5,7-Difluorochroman-4-amine intermediate.

Caption: Plausible synthetic pathway to Tegoprazan.

Experimental Protocols for Biological Activity Assessment

To empirically validate the biological activity of compounds based on the 5,7-Difluorochroman-4-amine scaffold, a robust in vitro H+/K+-ATPase inhibition assay is required.

Preparation of H+/K+-ATPase Enriched Microsomes from Porcine Gastric Mucosa

This protocol describes the isolation of the enzyme source for the inhibition assay.

Materials:

-

Freshly excised porcine stomach

-

Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer A: 37% (w/v) Sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Gradient Buffer B: 10% (w/v) Sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Obtain a fresh porcine stomach from a local abattoir and place it on ice.

-

Open the stomach and wash the mucosal surface with ice-cold saline to remove contents.

-

Gently scrape the gastric mucosa from the underlying muscle layer.

-

Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).

-

Centrifuge at 150,000 x g for 2 hours at 4°C.

-

The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.

-

Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using a Bradford assay, and store at -80°C in small aliquots.

In Vitro H+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

-

H+/K+-ATPase enriched microsomes (from protocol 5.1)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 20 mM KCl

-

ATP solution: 20 mM ATP in water

-

Test compound (e.g., Tegoprazan) and vehicle (e.g., DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound dilution or vehicle to the appropriate wells.

-

Add 20 µL of the H+/K+-ATPase enriched microsomes (diluted in Assay Buffer to an appropriate concentration) to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a quintessential example of a modern pharmaceutical intermediate, where strategic design and synthesis lead to a final product with significant therapeutic advantages. Its biological activity is intrinsically linked to its role as a precursor to Tegoprazan, a potent and selective potassium-competitive acid blocker. The difluorinated chroman core provides a robust and favorable scaffold for inhibiting the gastric H+/K+-ATPase, offering a rapid and sustained mechanism for controlling gastric acid secretion.

For researchers in the field, the 5,7-difluorochroman-4-amine scaffold represents a validated and promising starting point for the development of new P-CABs or for exploring other therapeutic targets where the unique properties of this moiety could be advantageous. Future research may focus on further derivatization of this scaffold to fine-tune pharmacokinetic properties, explore new therapeutic indications, or develop next-generation inhibitors with even greater potency and selectivity. The protocols and data presented in this guide provide a solid foundation for such future endeavors.

References

-

PubChem. Tegoprazan. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Tegoprazan?. [Link]

-

Takahashi, N., et al. (2018). Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility. Journal of Pharmacology and Experimental Therapeutics, 364(3), 413-421. [Link]

-

Han, S., et al. (2019). Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease. Journal of Pharmacology and Experimental Therapeutics, 368(1), 63-71. [Link]

-

Abe, K., et al. (2021). How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. Journal of Biological Chemistry, 297(3), 101035. [Link]

-

Cho, Y. K., et al. (2019). Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Alimentary Pharmacology & Therapeutics, 49(7), 856-865. [Link]

-

PharmaCompass. Tegoprazan Drug Information. [Link]

-

Naunyn-Schmiedeberg's Archives of Pharmacology. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB). [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. tegoprazan. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

-

Patsnap. Synthesis method of tegoprazan. [Link]

-

NROChemistry. Synthesis of Tegoprazan. [Link]

-

ResearchGate. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility. [Link]

Sources

- 1. (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid | C18H14F2N2O4 | CID 169438006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111303131B - Tegoprazan (Tegoprazan) analogue and synthetic method thereof - Google Patents [patents.google.com]

- 4. CN112851646A - Preparation method of Tegolrazan - Google Patents [patents.google.com]

- 5. KR101829706B1 - Acid addition salts of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: A Key Building Block for Novel Therapeutics

Abstract

This technical guide provides a comprehensive overview of 5,7-Difluorochroman-4-amine hydrochloride (CAS No. 1392211-80-1), a fluorinated chroman derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic placement of fluorine atoms on the chroman scaffold imparts unique physicochemical properties that are highly desirable in modern drug design, including enhanced metabolic stability and binding affinity. This document details the synthesis, physicochemical properties, analytical characterization, and potential applications of this versatile building block. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. The 5,7-difluorochroman moiety is an exemplary scaffold that leverages these benefits.

This compound serves as a crucial synthetic intermediate. Its structural precursor, 5,7-difluorochroman-4-one, is a key component in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastric acid-related disorders[1][2][3]. The amine functional group at the 4-position provides a versatile handle for introducing a wide range of substituents, enabling the exploration of vast chemical space in drug discovery programs. This guide offers a detailed examination of this high-value compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1392211-80-1 | American Elements[4] |

| Chemical Formula | C₉H₁₀ClF₂NO | American Elements[4] |

| Molecular Weight | 221.63 g/mol | American Elements[4] |

| IUPAC Name | 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | American Elements[4] |

| Appearance | Solid (Predicted) | American Elements[4] |

| SMILES | C1COC2=C(C1N)C(=CC(=C2)F)F.Cl | American Elements[4] |

| InChI Key | FMYSMCIYYAKXTC-UHFFFAOYSA-N | American Elements[4] |

The presence of two fluorine atoms significantly impacts the electron distribution of the aromatic ring, enhancing the compound's stability and modulating its interaction with biological targets. The hydrochloride salt form generally confers improved solubility in aqueous media and better handling properties compared to the free base.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core chromanone structure. The most logical and industrially relevant pathway proceeds through the key intermediate, 5,7-Difluorochroman-4-one.

Step 1: Synthesis of 5,7-Difluorochroman-4-one (CAS: 844648-22-2)

The synthesis of the precursor ketone is a critical first stage. A common and effective method involves the intramolecular Friedel-Crafts acylation (a cyclization) of a substituted phenoxypropionic acid.

-

Rationale : This cyclization method is well-established for creating chromanone scaffolds. The use of a strong acid like polyphosphoric acid (PPA) or concentrated sulfuric acid effectively catalyzes the ring closure[2][5]. The starting material, 3-(3,5-difluorophenoxy)propionic acid, is readily prepared from 3,5-difluorophenol.

Protocol: Synthesis of 5,7-Difluorochroman-4-one [2][5]

-

Reaction Setup : To concentrated sulfuric acid (or polyphosphoric acid), add 3-(3,5-difluorophenoxy)propionic acid in batches at a controlled temperature (e.g., 50 °C).

-

Reaction : Stir the mixture at the set temperature for 1.5 to 3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water to precipitate the product.

-

Isolation : Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum over a desiccant like phosphorus pentoxide.

-

Purification : If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure 5,7-difluorochroman-4-one as a white solid[2].

Step 2: Reductive Amination to Form the Amine

The conversion of the ketone to the target amine is most efficiently achieved via reductive amination. This process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

-

Rationale : Reductive amination is a robust and widely used transformation in organic synthesis. It offers a direct route from a ketone to an amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity. For producing the hydrochloride salt, ammonium chloride can serve as the amine source, and a reducing agent like sodium borohydride can be used.

Protocol: Synthesis of this compound

-

Reaction Setup : Dissolve 5,7-Difluorochroman-4-one and an ammonia source (e.g., ammonium acetate or ammonia in methanol) in a suitable solvent like methanol or ethanol.

-

Imine Formation : Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction : Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Quenching & Extraction : Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic with NaOH solution and extract the free amine product with an organic solvent like dichloromethane or ethyl acetate.

-

Salt Formation : Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether, to precipitate the this compound salt.

-

Isolation : Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry under vacuum.

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for 5,7-Difluorochroman-4-amine HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. While specific spectra for the hydrochloride salt are not publicly available, the expected analytical data can be inferred from the structure and data for related compounds[2].

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show characteristic signals for the aromatic protons, which would appear as multiplets in the 6.8-7.0 ppm region, showing coupling to the fluorine atoms. The protons on the chroman ring would appear at distinct chemical shifts: the -OCH₂- protons around 4.6 ppm, the -CH₂- protons adjacent to the amine around 2.0-2.5 ppm, and the -CH(NH₂)- proton further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show 9 distinct carbon signals. The carbons bonded to fluorine would exhibit large C-F coupling constants, a hallmark of fluorinated aromatic compounds.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 186.07 m/z, corresponding to the formula C₉H₁₀F₂NO⁺.

-

Purity Analysis (HPLC) : High-Performance Liquid Chromatography, typically using a C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water, would be used to determine the purity of the compound, which is expected to be ≥98% for research-grade material.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block for synthesizing more complex molecules. Its utility stems from several key features:

-

Versatile Synthetic Handle : The primary amine group is a nucleophile that can readily participate in a wide array of chemical reactions, including amide bond formation, reductive aminations, and sulfonylation, allowing for the facile introduction of diverse side chains and pharmacophores[6].

-

Fluorinated Scaffold : As previously discussed, the 5,7-difluoro substitution pattern enhances metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability, in the resulting drug candidates.

-

Chiral Center : The amine is attached to a stereocenter at the C4 position. This allows for the synthesis of enantiomerically pure compounds (either the (R)- or (S)-enantiomer), which is critical as the biological activity of chiral drugs often resides in a single enantiomer[7][8]. The synthesis of specific enantiomers, such as (R)-5,7-difluorochroman-4-ol, is crucial for drugs like Tegoprazan, highlighting the importance of stereocontrol[1][2]. The amine can be resolved into its constituent enantiomers or synthesized directly in a stereoselective manner.

The logical relationship between this building block and drug discovery is illustrated below.

Caption: Role of the title compound in the drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Conclusion

This compound is a strategically important building block for modern medicinal chemistry. Its synthesis is achievable through a logical and scalable pathway centered on the reductive amination of 5,7-difluorochroman-4-one. The combination of a versatile primary amine, a metabolically robust difluorinated aromatic core, and a key stereocenter makes this compound an attractive starting point for developing novel therapeutics across various disease areas. This guide provides the foundational knowledge required for scientists to effectively incorporate this valuable intermediate into their research and development programs.

References

- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.Google AI Test Kitchen.

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.Taylor & Francis Online.

- (R)-5,7-difluorochroman-4-ol | 1270294-05-7.ChemicalBook.

- This compound | CAS 1392211-80-1.American Elements.

- 5,7-Difluorochroman-4-one | CAS 844648-22-2 | Tegoprazan Intermedi

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.

- Buy Online CAS Number 1212993-64-0 - TRC - (S)-5,7-Difluorochroman-4-amine.LGC Standards.

- (R)-5,7-Difluorochroman-4-amine | 1213103-28-6.Appchem.

- (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine | CAS: 1213103-28-6.Finetech Industry Limited.

- 5,7-Difluorochroman-4-one | C9H6F2O2.PubChem.

- 5,7-difluorochroman-4-one | 844648-22-2.ChemicalBook.

- 5,7-difluorochroman-4-one.Daicel Pharma Standards.

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5,7-Difluorochroman-4-one|CAS 844648-22-2|Tegoprazan Intermediate [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Online CAS Number 1212993-64-0 - TRC - (S)-5,7-Difluorochroman-4-amine | LGC Standards [lgcstandards.com]

- 8. appchemical.com [appchemical.com]

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine hydrochloride is a fluorinated heterocyclic amine that belongs to the chroman class of compounds. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a compound of considerable interest for drug discovery and development.[1] This technical guide provides a comprehensive overview of its synthesis, starting from its precursors, its physicochemical properties, and its potential pharmacological applications, with a particular focus on neurodegenerative diseases.

Introduction: The Significance of the Fluorinated Chroman Scaffold

The chroman ring system, a bicyclic ether, is a foundational structure in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] When the 4-position of the chroman ring is substituted with an amine group, the resulting chroman-4-amines have emerged as a promising class of compounds, particularly in the field of neuroscience. Research has indicated their potential as inhibitors of key enzymes implicated in neurodegenerative disorders, such as cholinesterases and monoamine oxidases.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties.[1] The high electronegativity and small size of fluorine can alter the electronic environment of a molecule, influence its conformation, and block sites of metabolic degradation, thereby improving its pharmacokinetic profile. In the context of this compound, the two fluorine atoms on the aromatic ring are expected to enhance its therapeutic potential.

This guide will delve into the synthetic pathways to access this specific molecule, its analytical characterization, and the scientific rationale for its potential as a therapeutic agent.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursor, 5,7-difluorochroman-4-one.

Synthesis of the Precursor: 5,7-Difluorochroman-4-one

The synthesis of 5,7-difluorochroman-4-one has been documented in the patent literature, with various methods available for its preparation. A common approach involves the intramolecular cyclization of a substituted phenoxypropionic acid.

Table 1: Physicochemical Properties of 5,7-Difluorochroman-4-one

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₂O₂ | [2] |

| Molecular Weight | 184.14 g/mol | [2] |

| CAS Number | 844648-22-2 | [3] |

| Appearance | Solid | [3] |

A detailed experimental protocol for the synthesis of 5,7-difluorochroman-4-one is described in various patents, often achieving good yields and high purity suitable for subsequent transformations.[4]

Synthesis of 5,7-Difluorochroman-4-amine

The conversion of 5,7-difluorochroman-4-one to the corresponding amine is a critical step. While direct, detailed protocols for this specific substrate are not abundant in peer-reviewed literature, a general and effective method for the synthesis of analogous fluorinated chroman-4-amines is described in U.S. Patent 7,884,109 B2.[5] This procedure involves a two-step reductive amination process, which is highly applicable to 5,7-difluorochroman-4-one.

The first step is the conversion of the ketone to its oxime derivative. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-one Oxime

-

To a solution of 5,7-difluorochroman-4-one in a suitable solvent (e.g., ethanol or methanol) is added hydroxylamine hydrochloride and sodium acetate.

-

The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

-

The crude product can be purified by recrystallization or column chromatography.

The second step involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-amine

-

The 5,7-difluorochroman-4-one oxime is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 5,7-difluorochroman-4-amine.

-

The crude amine can be purified by column chromatography or by formation and subsequent recrystallization of a suitable salt.

Figure 1: Synthetic workflow for this compound.

Preparation of this compound

The final step is the formation of the hydrochloride salt, which is often preferred for its improved stability and solubility, facilitating its handling and formulation for biological studies.

Experimental Protocol: Preparation of this compound

-

The purified 5,7-difluorochroman-4-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol.

-

A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C).

-

The hydrochloride salt typically precipitates out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Key Analytical Techniques and Expected Observations

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman ring. The chemical shifts and coupling patterns will be influenced by the fluorine atoms. |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Resonances for all nine carbon atoms, with characteristic splitting patterns due to carbon-fluorine coupling. |

| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine atoms. | Two distinct signals for the non-equivalent fluorine atoms at the 5- and 7-positions, with coupling to adjacent protons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The molecular ion peak corresponding to the free base (C₉H₉F₂NO) should be observed, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching, C=C stretching (aromatic), C-O stretching (ether), and C-F stretching. |

| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of C, H, N, Cl, and F should be in close agreement with the calculated values for C₉H₁₀ClF₂NO. |

Pharmacological Potential and Mechanism of Action

While specific pharmacological data for this compound is not yet widely published, the biological activities of the broader class of chroman-4-amines and related chroman-4-ones provide a strong rationale for its investigation in several therapeutic areas, particularly for neurodegenerative diseases.

Potential as a Monoamine Oxidase (MAO) Inhibitor